molecular formula C10H9NO2 B3238751 5-Hydroxy-6-methylquinolin-2(1H)-one CAS No. 141695-96-7

5-Hydroxy-6-methylquinolin-2(1H)-one

Cat. No. B3238751
CAS RN: 141695-96-7
M. Wt: 175.18 g/mol
InChI Key: JLLKTPPRCGMOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methylquinolin-2(1H)-one, also known as 5-Hydroxy-6-methyl-2-quinolone, is an organic compound with the molecular formula C10H9NO2. It is a heterocyclic aromatic compound that contains a quinolone ring and a hydroxyl group at the 5th position. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. In agriculture, it acts as a fungicide and insecticide by inhibiting the growth and reproduction of fungi and insects.
Biochemical and Physiological Effects:
5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one has been shown to have several biochemical and physiological effects in vivo. In animal studies, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, it has been shown to have hepatoprotective effects by reducing liver damage caused by toxic substances.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one in lab experiments is its versatility. It can be easily synthesized and modified to suit different applications. In addition, it has been shown to have low toxicity and high stability, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one. One potential direction is the synthesis of novel derivatives with improved properties, such as increased solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Furthermore, the mechanism of action of this compound in different applications can be further elucidated to optimize its use in various fields.

Scientific Research Applications

5-Hydroxy-6-methylquinolin-2(1H)-onemethylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a building block for the synthesis of novel organic materials.

properties

IUPAC Name

5-hydroxy-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKTPPRCGMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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